4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-22-8-2-3-17(22)18(23-9-11-25-12-10-23)14-21-19(24)16-6-4-15(13-20)5-7-16/h2-8,18H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYAMPVBZIUMLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)C#N)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-cyanobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Bond Formation: The acid chloride is then reacted with 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The pyrrole ring in the compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, where the cyano group directs incoming electrophiles to the meta position.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution under acidic conditions.
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Corresponding amine derivatives.
Substitution: Meta-substituted benzamide derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide as a lead compound for developing anticancer agents. Its structural features allow it to interact with specific molecular targets involved in cancer proliferation and survival pathways. For instance, derivatives of benzamide compounds have been shown to inhibit RET kinase, an important target in certain cancers, indicating that similar structures could be effective against various tumors .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammation and pain pathways. Inhibitors of COX-II are crucial in treating inflammatory diseases and certain types of cancer. Research suggests that compounds with similar scaffolds exhibit significant anti-inflammatory effects, making them candidates for further exploration as therapeutic agents .
Structure-Activity Relationship (SAR) Studies
The biological activity of 4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide can be enhanced through modifications at various positions on the molecule. SAR studies have shown that substituents on the benzamide moiety can significantly alter the potency and selectivity of the compound against specific biological targets. For example, the introduction of halogens or alkyl groups can enhance binding affinity to target proteins .
Neuroprotective Effects
Preliminary studies indicate that compounds similar to 4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide may exhibit neuroprotective properties. The presence of the pyrrole and morpholine moieties suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the morpholinoethyl side chain play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between the target compound and its analogs:
Pharmacological and Physicochemical Insights
Target Compound vs. Lecozotan Hydrochloride
- Structural Differences: The target compound replaces lecozotan’s pyridinyl and dihydrobenzodioxin groups with a morpholinoethyl-pyrrole system. This substitution likely reduces molecular weight (~373 vs.
- Activity Implications: Lecozotan’s piperazinyl-dihydrobenzodioxin system confers high 5-HT1A antagonism, but its HCl salt formulation may limit CNS bioavailability compared to the target’s neutral morpholino group .
Target Compound vs. Pyrazolo-Pyrimidine Derivatives (Example 53)
- Fluorine vs. Morpholino: Example 53’s fluorine atoms enhance metabolic stability but reduce solubility due to increased lipophilicity. The target’s morpholino group balances solubility and membrane permeability.
- Target Specificity : The pyrazolo-pyrimidine core in Example 53 suggests kinase inhibition (e.g., cyclin-dependent kinases), whereas the target’s benzamide structure aligns with receptor antagonism .
Target Compound vs. Quinazolinone-Benzamide (Compound 155)
- Aromaticity vs. Flexibility: Compound 155’s quinazolinone-purine system increases rigidity, favoring interactions with enzymes like topoisomerases. In contrast, the target’s morpholino-pyrrole side chain offers conformational flexibility for receptor binding .
Target Compound vs. Indapamide
- Functional Group Contrast: Indapamide’s sulfonamide group targets carbonic anhydrase, while the target’s cyano group and morpholinoethyl side chain suggest divergent mechanisms (e.g., neurotransmitter modulation) .
Research Findings and Trends
Solubility and Bioavailability: Morpholino-containing compounds (e.g., the target) often exhibit superior aqueous solubility compared to fluorinated or highly aromatic analogs (e.g., Example 53) .
Receptor Selectivity : The 1-methylpyrrole group in the target compound may enhance selectivity for CNS receptors over peripheral targets, a limitation in lecozotan’s broader receptor profile .
Synthetic Accessibility : The target’s structure lacks complex heterocycles (e.g., purine in Compound 155), suggesting simpler synthesis and scalability compared to enzyme inhibitors .
Biological Activity
4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Research indicates that compounds similar to 4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide often act as inhibitors of various enzymes and receptors, particularly in cancer therapy. The morpholino and pyrrole groups are crucial for binding interactions with biological targets, enhancing their pharmacological profiles.
Antitumor Activity
Several studies have demonstrated the antitumor potential of benzamide derivatives. For instance, compounds containing similar structures have been shown to inhibit dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly dividing cells. This inhibition leads to reduced cell proliferation in various cancer cell lines. A notable study reported that benzamide derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 50 µM .
Enzyme Inhibition
The inhibition of specific enzymes such as protein kinases has also been observed. Research on related compounds indicates that they can effectively inhibit RET kinase activity, which is associated with several cancers. In vitro assays demonstrated that certain derivatives could reduce RET kinase activity by over 70%, suggesting a strong potential for therapeutic applications .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects noted at concentrations above 20 µM. The compound was particularly effective against human breast cancer cells, leading to apoptosis as confirmed by flow cytometry .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action, revealing that the compound induces oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress was linked to mitochondrial dysfunction and subsequent apoptosis, highlighting the compound's potential as a chemotherapeutic agent .
Data Tables
| Biological Activity | IC50 (µM) | Target | Effect |
|---|---|---|---|
| Antitumor Activity | 10 - 50 | Breast Cancer Cells | Cytotoxicity |
| RET Kinase Inhibition | < 70 | RET Kinase | Reduced Activity |
| Apoptosis Induction | N/A | Mitochondrial Pathway | Increased ROS |
Q & A
Q. What synthetic methodologies are optimal for preparing 4-cyano-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide?
- Methodological Answer : The compound can be synthesized via multistep reactions involving:
- Step 1 : Condensation of 4-cyanobenzoic acid with a morpholinoethylamine derivative to form the benzamide backbone.
- Step 2 : Functionalization of the pyrrole moiety, as described in analogous syntheses (e.g., N-[2-(1H-pyrrol-2-ylcarbonyl)phenyl]benzamide via THF-mediated reactions with acetyl magnesium chloride) .
- Purification : Recrystallization (e.g., methanol) or column chromatography to isolate the final product.
- Key Considerations : Reaction temperature (e.g., reflux at 100°C) and stoichiometric ratios of reagents to minimize byproducts .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., cyano group at ~2200–2250 cm⁻¹, amide C=O stretch at ~1650–1700 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms proton environments (e.g., pyrrole protons at δ 6.1–6.5 ppm, morpholine protons at δ 3.5–3.7 ppm) and carbon assignments .
- Mass Spectrometry (ESI-MS) : Determines molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications to the pyrrole, morpholine, or cyano groups. For example, replace the cyano group with a nitro or trifluoromethyl group to assess electronic effects .
- Step 2 : Test analogs in in vitro assays (e.g., enzyme inhibition, bacterial proliferation assays). Use statistical tools like ANOVA to compare activity differences .
- Step 3 : Perform molecular docking to predict binding interactions with targets (e.g., bacterial PPTase enzymes, as seen in structurally related compounds) .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to validate assay conditions .
- Dose-Response Curves : Assess activity across a concentration range to identify non-linear effects .
- Cross-Study Comparisons : Standardize protocols (e.g., bacterial strain selection, incubation time) to reduce variability. For example, discrepancies in antibacterial activity may arise from differences in bacterial efflux pump expression .
Q. How can computational modeling predict this compound’s environmental stability and degradation pathways?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to estimate bond dissociation energies, identifying labile sites (e.g., morpholine ring oxidation) .
- Molecular Dynamics Simulations : Model interactions with environmental matrices (e.g., soil, water) to predict persistence .
- Experimental Validation : Compare computational predictions with HPLC-MS analysis of degradation products under controlled conditions (e.g., UV exposure, pH variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
